Technical Guide: Proposed Synthesis of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
Technical Guide: Proposed Synthesis of 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthetic pathway for the novel pyrido[2,3-d]pyrimidine C-nucleoside analogue, 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide. As no direct synthesis for this specific compound has been reported in the literature, this guide provides a comprehensive, multi-step strategy based on established methodologies for the synthesis of the pyrido[2,3-d]pyrimidine core, its subsequent glycosylation, and functional group interconversions. The proposed route is primarily informed by the seminal work on the synthesis of related pyrido[2,3-d]pyrimidine nucleosides. This document is intended to serve as a foundational resource for researchers aiming to synthesize this and structurally similar molecules.
Proposed Retrosynthetic Analysis
The target molecule is a C-nucleoside analogue featuring a pyrido[2,3-d]pyrimidine core. The retrosynthetic analysis reveals three key stages:
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Functional Group Interconversion: Introduction of the 4-amino group, potentially from a 4-chloro or 4-oxo precursor.
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Glycosylation: Attachment of the protected ribofuranosyl moiety to the N-8 position of the pyrido[2,3-d]pyrimidine ring system.
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Heterocycle Formation: Construction of the core pyrido[2,3-d]pyrimidine-5-one ring.
Proposed Synthetic Pathway
The forward synthesis is envisioned to proceed through the following key steps:
Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core
This initial phase focuses on constructing the bicyclic heteroaromatic system. A plausible approach involves the condensation of a suitably substituted pyrimidine with a three-carbon unit, followed by cyclization.
Step 2: Chlorination of the 4-oxo Position
To facilitate the introduction of the 4-amino group, the 4-oxo functionality can be converted to a more reactive 4-chloro group.
Step 3: N-Glycosylation
The protected ribofuranosyl moiety is introduced at the N-8 position of the pyrido[2,3-d]pyrimidine core.
Step 4: Amination of the C-4 Position
The 4-chloro group is displaced with an amino group.
Step 5: Deprotection
The protecting groups on the ribofuranosyl moiety are removed to yield the final product.
Experimental Protocols (Proposed)
The following are proposed experimental protocols for the key transformations, based on analogous reactions reported in the literature. Optimization of these conditions will be necessary.
Synthesis of 4-Hydroxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
This procedure is adapted from the general principles of constructing the pyrido[2,3-d]pyrimidine ring.
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Reaction: Condensation of 4-aminouracil with diethyl ethoxymethylenemalonate followed by thermal cyclization and amidation.
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Reagents and Solvents: 4-aminouracil, diethyl ethoxymethylenemalonate, diphenyl ether, ammonia.
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Procedure:
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A mixture of 4-aminouracil and diethyl ethoxymethylenemalonate is heated to reflux in a high-boiling solvent such as diphenyl ether.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the precipitated product, the ethyl ester precursor, is collected by filtration.
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The isolated ester is then treated with a solution of ammonia in an appropriate solvent (e.g., ethanol) in a sealed vessel at elevated temperature to form the carboxamide.
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The product is isolated by filtration and purified by recrystallization.
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Chlorination of 4-Hydroxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide
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Reaction: Conversion of the 4-hydroxyl group to a 4-chloro group.
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Reagents and Solvents: Phosphorus oxychloride (POCl₃), N,N-dimethylaniline.
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Procedure:
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The 4-hydroxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide is suspended in an excess of phosphorus oxychloride.
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A catalytic amount of N,N-dimethylaniline is added, and the mixture is heated to reflux.
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The reaction is monitored by TLC until the starting material is consumed.
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The excess POCl₃ is removed under reduced pressure.
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The residue is carefully quenched with ice water and neutralized.
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The resulting solid is collected by filtration, washed with water, and dried to yield the 4-chloro derivative.
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N-8 Glycosylation
This step involves the coupling of the pyrido[2,3-d]pyrimidine core with a protected ribose derivative. A silyl-Hilbert-Johnson type reaction is a plausible approach.
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Reaction: N-glycosylation of the 4-chloro-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide.
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Reagents and Solvents: 4-chloro-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, N,O-bis(trimethylsilyl)acetamide (BSA), trimethylsilyl trifluoromethanesulfonate (TMSOTf), anhydrous acetonitrile.
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Procedure:
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The pyrido[2,3-d]pyrimidine is suspended in anhydrous acetonitrile, and BSA is added to silylate the molecule in situ.
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The protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is added to the mixture.
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The reaction is cooled, and a catalytic amount of TMSOTf is added.
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The reaction is stirred at room temperature and monitored by TLC.
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Upon completion, the reaction is quenched and the product is purified by column chromatography.
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Amination of the 4-Chloro Position
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Reaction: Nucleophilic aromatic substitution of the 4-chloro group.
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Reagents and Solvents: 4-chloro-8-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide, ammonia solution (e.g., in methanol or dioxane).
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Procedure:
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The 4-chloro compound is dissolved in a suitable solvent such as dioxane.
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The solution is saturated with ammonia gas at low temperature or treated with a concentrated solution of ammonia in methanol.
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The reaction is heated in a sealed tube.
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The progress is monitored by TLC.
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After completion, the solvent is evaporated, and the product is purified by chromatography.
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Deprotection of the Ribosyl Moiety
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Reaction: Removal of the benzoyl protecting groups.
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Reagents and Solvents: Sodium methoxide in methanol.
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Procedure:
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The protected nucleoside is dissolved in anhydrous methanol.
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A catalytic amount of sodium methoxide solution is added.
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The reaction is stirred at room temperature and monitored by TLC.
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Once the deprotection is complete, the reaction is neutralized with an acidic resin.
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The resin is filtered off, and the solvent is evaporated.
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The final product is purified by recrystallization or chromatography.
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Data Presentation
As this is a proposed synthesis, experimental quantitative data is not available. The following table provides a template for recording such data as it is generated.
| Step | Reaction | Starting Material (mass, mol) | Reagents (equivalents) | Product (mass, mol) | Yield (%) | Analytical Data (e.g., ¹H NMR, MS) |
| 1 | Heterocycle Formation | |||||
| 2 | Chlorination | |||||
| 3 | N-Glycosylation | |||||
| 4 | Amination | |||||
| 5 | Deprotection |
Visualizations
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target molecule.
Experimental Workflow for N-Glycosylation
Caption: Key steps in the proposed N-glycosylation reaction.
Conclusion
This technical guide presents a feasible, albeit proposed, synthetic route to 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide. The strategy relies on established chemical transformations for the synthesis of the pyrido[2,3-d]pyrimidine core and its subsequent modification and glycosylation. The provided experimental outlines serve as a starting point for laboratory investigation. Significant process development and optimization will be required to achieve a viable and efficient synthesis of the target compound. This guide is intended to facilitate further research and development in the area of novel nucleoside analogues.
